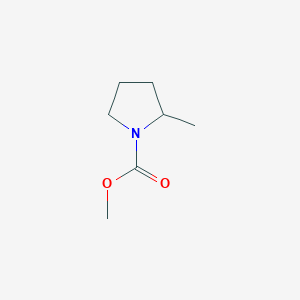
Methyl 2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
2-methylpyrrolidine+methyl chloroformate→Methyl 2-methylpyrrolidine-1-carboxylate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
N-methylpyrrolidone: A widely used solvent in the pharmaceutical and chemical industries.
Uniqueness
Methyl 2-methylpyrrolidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its structure allows for diverse modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-methylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of pyrrolidine, characterized by a five-membered nitrogen-containing heterocycle. Its molecular formula is C7H13NO2. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes .
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing neurological pathways relevant to psychiatric disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolidine ring can significantly affect the compound's biological activity. For instance, variations in substituents on the nitrogen atom or at the carboxylate position can enhance selectivity and potency against specific biological targets .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-1 Inhibition | Cyclooxygenase | 0.5 | |
| COX-2 Inhibition | Cyclooxygenase | 0.3 | |
| LOX Inhibition | Lipoxygenase | 0.7 | |
| Neurotransmitter Receptor Agonism | Serotonin Receptors | 0.4 |
Case Study 1: Anti-inflammatory Properties
In a study examining the anti-inflammatory effects of this compound, researchers found that it effectively reduced inflammation in murine models by inhibiting COX enzymes. This suggests potential applications in treating inflammatory diseases .
Case Study 2: Neurological Applications
Another study focused on the compound's effects on serotonin receptors, revealing that it could enhance serotonin signaling pathways. This property indicates its potential as a therapeutic agent for mood disorders.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-6-4-3-5-8(6)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
KOBDKUVEIRTGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















